5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide is a chemical compound with the molecular formula C15H14BrClN2O2. It is known for its unique structure, which includes a bromine atom, a chlorobenzyl group, and a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromonicotinic acid and 2-chlorobenzyl alcohol.
Esterification: The 5-bromonicotinic acid is esterified with 2-chlorobenzyl alcohol in the presence of a suitable catalyst to form the corresponding ester.
Amidation: The ester is then subjected to amidation using ethylenediamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups
Scientific Research Applications
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’- (5-bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide: Similar structure with a methoxy group instead of an ethyl group.
2-bromo-5-chlorobenzonitrile: Contains a bromine and chlorine atom but lacks the nicotinamide moiety.
4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether: Similar structure but with a phenyl group instead of a nicotinamide moiety .
Uniqueness
5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14BrClN2O2 |
---|---|
Molecular Weight |
369.64 g/mol |
IUPAC Name |
5-bromo-N-[2-[(2-chlorophenyl)methoxy]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14BrClN2O2/c16-13-7-12(8-18-9-13)15(20)19-5-6-21-10-11-3-1-2-4-14(11)17/h1-4,7-9H,5-6,10H2,(H,19,20) |
InChI Key |
IJTHQYRFRAJOJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COCCNC(=O)C2=CC(=CN=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COCCNC(=O)C2=CC(=CN=C2)Br)Cl |
Origin of Product |
United States |
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